8-(4-bromophenoxy)-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-(4-BROMOPHENOXY)-7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that combines bromophenoxy and fluorophenyl groups with a purine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-BROMOPHENOXY)-7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-bromophenol with 2-fluorobenzyl chloride in the presence of a base to form the corresponding ether. This intermediate is then reacted with 1,3-dimethylxanthine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-(4-BROMOPHENOXY)-7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the bromophenoxy and fluorophenyl groups.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
8-(4-BROMOPHENOXY)-7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(4-BROMOPHENOXY)-7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-BROMOPHENOXY)ETHYL N-(4-FLUOROPHENYL)CARBAMATE
- 2-(4-BROMOPHENOXY)METHYLQUINOLINE
- (2-BROMO-4-FLUOROPHENYL)(METHYL)SULFANE
Uniqueness
Compared to similar compounds, 8-(4-BROMOPHENOXY)-7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE stands out due to its unique combination of bromophenoxy and fluorophenyl groups with a purine backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H16BrFN4O3 |
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Molecular Weight |
459.3 g/mol |
IUPAC Name |
8-(4-bromophenoxy)-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C20H16BrFN4O3/c1-24-17-16(18(27)25(2)20(24)28)26(11-12-5-3-4-6-15(12)22)19(23-17)29-14-9-7-13(21)8-10-14/h3-10H,11H2,1-2H3 |
InChI Key |
RRICCIYKUGLGLK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC3=CC=C(C=C3)Br)CC4=CC=CC=C4F |
Origin of Product |
United States |
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